Betaine-d3 Hydrochloride Betaine-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219349-47-9
VCID: VC0059604
InChI: InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3;
SMILES: C[N+](C)(C)CC(=O)[O-].Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 156.624

Betaine-d3 Hydrochloride

CAS No.: 1219349-47-9

Cat. No.: VC0059604

Molecular Formula: C5H12ClNO2

Molecular Weight: 156.624

* For research use only. Not for human or veterinary use.

Betaine-d3 Hydrochloride - 1219349-47-9

Specification

CAS No. 1219349-47-9
Molecular Formula C5H12ClNO2
Molecular Weight 156.624
IUPAC Name 2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3;
Standard InChI Key HOPSCVCBEOCPJZ-NIIDSAIPSA-N
SMILES C[N+](C)(C)CC(=O)[O-].Cl

Introduction

Chemical Identity and Structure

Basic Identification

Betaine-d3 Hydrochloride is identified by the CAS number 1219349-47-9 and is characterized as a deuterated form of betaine hydrochloride . The compound maintains the fundamental zwitterionic structure of betaine, with the notable modification of containing three deuterium atoms in one methyl group, allowing it to function as an isotopic labeling agent in various analytical applications.

Molecular Structure and Nomenclature

The official IUPAC name for this compound is 2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride . With a molecular formula of C5H12ClNO2, Betaine-d3 Hydrochloride has a quaternary ammonium group with two regular methyl groups and one trideuterated methyl group attached to a nitrogen atom, as well as a carboxylate group forming the characteristic betaine structure . The compound exists as a hydrochloride salt, which affects its solubility and stability properties.

Table 1: Chemical Identity and Properties of Betaine-d3 Hydrochloride

PropertyValue
CAS Number1219349-47-9
Molecular FormulaC5H12ClNO2
Molecular Weight156.62 g/mol
IUPAC Name2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Creation Date (PubChem)2013-05-17
Last Modified (PubChem)2025-03-29

Physical and Chemical Properties

Structural and Physical Characteristics

Betaine-d3 Hydrochloride possesses several distinctive physical and chemical properties that make it suitable for research applications. The compound has a molecular weight of 156.62 g/mol, which differs slightly from non-deuterated betaine hydrochloride due to the presence of three deuterium atoms . These deuterium atoms create specific isotopic signatures that are valuable in analytical chemistry while maintaining similar chemical behavior to the non-deuterated analog.

Computed Chemical Properties

Several computed properties provide insight into the compound's chemical behavior and potential interactions. Betaine-d3 Hydrochloride has a topological polar surface area of 40.1 Ų, indicating moderate polarity that influences its solubility and membrane permeability . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, which affect its ability to interact with solvents and biological molecules . With a rotatable bond count of 1, the molecule has limited conformational flexibility .

Table 2: Calculated Properties of Betaine-d3 Hydrochloride

PropertyValue
Exact Mass156.0744866 Da
Monoisotopic Mass156.0744866 Da
Topological Polar Surface Area40.1 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Complexity87.6
Heavy Atom Count9
Formal Charge0

Chemical Identifiers and Notations

Structural Representations

The chemical structure of Betaine-d3 Hydrochloride can be represented through various standardized notation systems. These systems allow for accurate identification and database cross-referencing of the compound across different chemical databases and literature sources.

Digital Chemical Identifiers

Digital chemical identifiers facilitate precise identification of Betaine-d3 Hydrochloride in computational chemistry and database searches. These standardized notations encode structural information in formats that can be processed by chemical database systems and software tools.

Table 3: Chemical Identifiers and Notations for Betaine-d3 Hydrochloride

Identifier TypeValue
InChIInChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3;
InChIKeyHOPSCVCBEOCPJZ-NIIDSAIPSA-N
SMILES[2H]C([2H])([2H])N+(C)CC(=O)[O-].Cl or CN+(C)CC(O)=O.[Cl-]
PubChem CID71313947
DSSTox Substance IDDTXSID20747142
Wikidata IDQ82696027

Applications in Research and Analysis

Analytical Chemistry Applications

Betaine-d3 Hydrochloride is primarily utilized as an isotopic labeling compound in analytical chemistry, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The deuterium labeling creates distinct spectroscopic signatures that allow researchers to differentiate the labeled compound from non-labeled analogs, making it valuable for quantitative analysis and as an internal standard in analytical procedures.

Metabolic and Biochemical Research

The compound is invaluable in research focusing on the metabolism and biological pathways of betaine due to its ability to closely mimic the behavior of non-deuterated betaine while allowing differentiation based on isotopic mass. This property makes Betaine-d3 Hydrochloride an excellent tracer for studying betaine metabolism, methylation processes, and related biochemical pathways in biological systems.

SupplierProduct CodeStorage RequirementCertification
Santa Cruz BiotechnologySC-2177472°C to 8°CResearch Use Only
VulcanchemVC0059604Not specifiedResearch Use Only

Related Compounds and Derivatives

Parent and Component Compounds

Betaine-d3 Hydrochloride has a parent compound identified in PubChem as Carboxymethyl-dimethyl-(trideuteriomethyl)azanium (CID 45038329) . The relationship between these compounds reflects the core chemical structure with variations in salt form, highlighting the chemical versatility of betaine derivatives.

Structural Analogs

The PubChem database identifies several related compounds with similar connectivity, including other salts and forms of deuterated betaine . These structural analogs may share similar applications in isotopic labeling and analytical chemistry while offering different physical properties that might be advantageous for specific experimental conditions.

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